Fawcettimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fawcettimine is a natural product isolated from the roots of the plant Stemona japonica. It belongs to the Stemona alkaloids family and has been found to exhibit various biological activities. In recent years, Fawcettimine has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Scientific Research Applications
Synthesis and Structural Complexity
Fawcettimine-type and serratinine-type lycopodium alkaloids are notable for their structural complexity, making them a significant subject of study in synthetic chemistry. Researchers have developed various elegant strategies for their synthesis, highlighting the synthetic challenges and potential applications of these complex natural products (Wang, Li, & Lei, 2013).
Total Synthesis of Fawcettimine
The total synthesis of fawcettimine has been a topic of interest due to its unique tetracyclic structure and single quaternary carbon center, derived from the lycopodane core. This synthesis process has evolved over time, demonstrating the advancements in organic chemistry and synthesis techniques (Linghu, Kennedy‐Smith, & Toste, 2007).
Novel Alkaloids and Derivatives
New fawcettimine-related alkaloids, such as lycopoclavamines and hydroxylated fawcettimine derivatives, have been isolated from various species of Lycopodium. The discovery of these new alkaloids emphasizes the diversity of natural products within this family and their potential applications in various scientific fields (Katakawa et al., 2011).
Heathcock-Inspired Synthesis Strategies
Heathcock's strategy in the synthesis of fawcettimine-type Lycopodium alkaloids has been a cornerstone in this area. This approach has been expanded upon over the years, demonstrating its efficiency and impact on the field of synthetic organic chemistry (Murphy & Sarpong, 2014).
Biologically Active Components
Certain fawcettimine-related alkaloids have shown biological activity, such as acetylcholine esterase inhibitory activity, which could have implications in the study of diseases like Alzheimer's (Katakawa et al., 2007).
Innovative Synthetic Approaches
Recent studies have focused on innovative synthetic approaches for fawcettimine-type Lycopodium alkaloids, demonstrating the continuous drive for discoveries and advancements in organic synthesis. These efforts underscore the importance of fawcettimine in inspiring new methodologies and reactions in synthetic chemistry (Li & Lei, 2018).
properties
CAS RN |
15228-74-7 |
---|---|
Product Name |
Fawcettimine |
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
(1S,2S,4R,6S,9S)-2-hydroxy-4-methyl-13-azatetracyclo[7.7.0.01,6.02,13]hexadecan-8-one |
InChI |
InChI=1S/C16H25NO2/c1-11-8-12-9-14(18)13-4-2-6-17-7-3-5-15(12,13)16(17,19)10-11/h11-13,19H,2-10H2,1H3/t11-,12+,13-,15+,16+/m1/s1 |
InChI Key |
ZLMYGBDFISIGLH-WALBABNVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC(=O)[C@@H]3[C@]24CCCN([C@@]4(C1)O)CCC3 |
SMILES |
CC1CC2CC(=O)C3C24CCCN(C4(C1)O)CCC3 |
Canonical SMILES |
CC1CC2CC(=O)C3C24CCCN(C4(C1)O)CCC3 |
synonyms |
fawcettidine fawcettimine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.